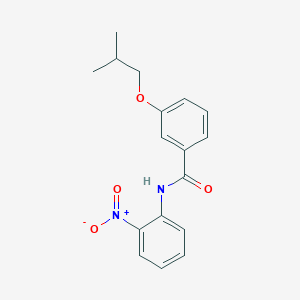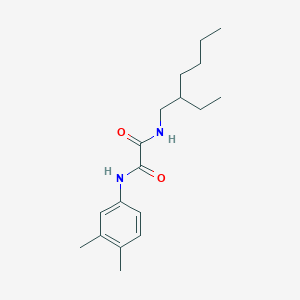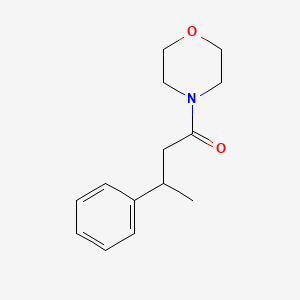![molecular formula C17H23NO2 B3975701 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B3975701.png)
5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one
Descripción general
Descripción
5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one, also known as PAC-1, is a small molecule compound that has been found to have potential in cancer therapy. It was first synthesized in 2005 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one involves the activation of procaspase-3, an enzyme that plays a key role in the apoptotic pathway. 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one binds to procaspase-3 and induces a conformational change that leads to the activation of the enzyme. This activation triggers the apoptotic pathway, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has been found to inhibit the growth and metastasis of tumors. It has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy. Additionally, 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one for lab experiments is its selectivity for cancer cells. This makes it an attractive candidate for cancer research, as it allows for the study of cancer cells without affecting normal cells. Additionally, the synthesis method for 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one has been optimized to ensure high yields and purity of the compound, making it readily available for research purposes. However, one limitation of 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are a number of potential future directions for research on 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one. One area of interest is the development of analogs of 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one that may have improved efficacy and selectivity. Additionally, further research is needed to better understand the mechanism of action of 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one and to identify potential biomarkers that may predict response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one in humans.
Aplicaciones Científicas De Investigación
5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one has been found to have potential in cancer therapy, particularly in the treatment of solid tumors. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unaffected. This selectivity makes 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one an attractive candidate for cancer treatment, as it has the potential to reduce the side effects associated with traditional chemotherapy.
Propiedades
IUPAC Name |
5,5-dimethyl-3-(4-propoxyanilino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-4-9-20-16-7-5-13(6-8-16)18-14-10-15(19)12-17(2,3)11-14/h5-8,10,18H,4,9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNJWXUZLZFUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC2=CC(=O)CC(C2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[(2-methylpyridin-4-yl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B3975622.png)

![1-(4-bromobenzoyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B3975645.png)

![N-[1-(1-adamantyl)ethyl]-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3975665.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~1~-dimethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3975682.png)

![methyl 4-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B3975693.png)
![1-(4-tert-butylphenoxy)-3-[2-(3-cyclohexen-1-yl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3975707.png)

![N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3975721.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide](/img/structure/B3975726.png)
![N-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B3975734.png)
![N-{2,5-dimethoxy-4-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B3975739.png)